4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
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Overview
Description
Synthesis Analysis
Synthesis of related pyrazole compounds often involves condensation reactions under specific conditions. For example, microwave-induced synthesis has been utilized for creating related pyrazole derivatives efficiently in solvent-free conditions, showcasing modern techniques in compound formation (Karale et al., 2002). Additionally, palladium-catalyzed oxidative carbonylation has been applied to synthesize structurally similar compounds, demonstrating the diversity of synthetic methods available for pyrazole derivatives (Bacchi et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of pyrazole derivatives reveals significant insights. Compounds with the pyrazole moiety have been characterized using various spectroscopic methods, providing detailed information on the molecular conformation and interactions, such as hydrogen bonding and charge distribution, which are essential for understanding the compound's behavior and reactivity (Portilla et al., 2007).
Chemical Reactions and Properties
Pyrazole derivatives participate in diverse chemical reactions, reflecting their reactive nature. These reactions can include cycloadditions, nucleophilic substitutions, and electrophilic additions depending on the substituents and reaction conditions. The chemical properties are significantly influenced by the molecular structure, particularly the electron distribution and polarity within the molecule (Dzvinchuk, 2007).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, of pyrazole derivatives, are crucial for their application in various fields. X-ray crystallography, thermal analysis, and solubility tests are commonly used to characterize these aspects. For example, studies have shown that pyrazole compounds can exhibit different crystalline forms and solubilities based on their molecular structure and substituents (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde and related compounds, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present and the overall molecular structure. These properties are crucial for the compound's applications in synthetic chemistry and its biological activity (Alizadeh et al., 2013).
Scientific Research Applications
Heterocyclic Compound Synthesis
4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is instrumental in the synthesis of various heterocyclic compounds. It's utilized in reactions that lead to the formation of complex molecules with potential applications in medicinal chemistry. For instance, it participates in the modification of Hantzsch reaction, producing compounds like 5-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which are significant due to their structural complexity and potential biological activity (Dzvinchuk, 2007).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the compound finds use in the development of pharmacologically active molecules. Pyrazole and benzimidazole derivatives, for instance, have been widely studied for their medicinal applications. The hybridization of these heterocyclic systems in the same molecule has led to the creation of compounds with significant anti-diabetic potential, indicating its value in drug design and discovery (Ibraheem et al., 2020).
Material Chemistry
In material chemistry, 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is used in synthesizing novel heterocycles, which are then confirmed by X-ray crystallography. These heterocycles could have applications in material science, given their unique structural features and potential chemical properties (Kariuki et al., 2022).
Chemical Synthesis and Catalysis
The compound is used in various synthetic procedures, indicating its versatility in chemical synthesis. It's involved in the rapid synthesis of complex molecules like 4H-4-oxo-1-benzopyran-3-yl and 1,3-diarylpyrazol-4-yl propanoic acids, showcasing its role in facilitating chemical transformations (Reddy & Rao, 2006).
Antioxidant Research
The compound has been utilized in the synthesis of thiazoles and other derivatives, which were then evaluated as antioxidant additives, indicating its potential application in enhancing the oxidative stability of materials (Amer et al., 2011).
Antibacterial Agents
Its derivatives have been studied for antibacterial properties, showcasing its role in the development of new antibacterial agents, an essential aspect of medicinal chemistry (Ahmed et al., 2006).
Safety And Hazards
properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNVJHWXCUOBSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80443017 |
Source
|
Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
CAS RN |
179055-28-8 |
Source
|
Record name | 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179055-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80443017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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